{[4-oxo-2-(piperidin-1-yl)-4H-pyrido[1,2-a]pyrimidin-3-yl]methylidene}propanedinitrile
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Overview
Description
2-{[4-OXO-2-(PIPERIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[1,2-a]pyrimidine core structure, which is known for its diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-OXO-2-(PIPERIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-oxo-2-(piperidin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde with malononitrile under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with a base like sodium ethoxide or potassium carbonate to facilitate the condensation reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
2-{[4-OXO-2-(PIPERIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidine core, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-{[4-OXO-2-(PIPERIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and anti-microbial properties.
Mechanism of Action
The mechanism of action of 2-{[4-OXO-2-(PIPERIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, disrupting key biological pathways. For instance, it could inhibit kinases involved in cell signaling, leading to anti-cancer effects .
Comparison with Similar Compounds
Similar Compounds
- 4-oxo-2-(piperidin-1-yl)pyrido[1,2-a]pyrimidine-3-carbaldehyde
- Piperidine derivatives
- Indole derivatives
Uniqueness
2-{[4-OXO-2-(PIPERIDIN-1-YL)-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]METHYLIDENE}PROPANEDINITRILE is unique due to its specific structural features, which confer distinct biological activities
Properties
Molecular Formula |
C17H15N5O |
---|---|
Molecular Weight |
305.33 g/mol |
IUPAC Name |
2-[(4-oxo-2-piperidin-1-ylpyrido[1,2-a]pyrimidin-3-yl)methylidene]propanedinitrile |
InChI |
InChI=1S/C17H15N5O/c18-11-13(12-19)10-14-16(21-7-3-1-4-8-21)20-15-6-2-5-9-22(15)17(14)23/h2,5-6,9-10H,1,3-4,7-8H2 |
InChI Key |
QJOFAWCCQYSIQI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)C#N |
Origin of Product |
United States |
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